molecular formula C18H31ClN2O5S B12078155 Dehydroclindamycin

Dehydroclindamycin

Cat. No.: B12078155
M. Wt: 423.0 g/mol
InChI Key: RMQIGGGBJDZABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Dehydroclindamycin is synthesized through the hydrogenation of clindamycin hydrochloride using a Raney nickel catalyst, followed by chromatography . This method ensures the production of high-purity this compound, which is essential for its effectiveness as an antibiotic.

Chemical Reactions Analysis

Dehydroclindamycin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of this compound oxide, while reduction may yield this compound alcohol .

Mechanism of Action

Properties

Molecular Formula

C18H31ClN2O5S

Molecular Weight

423.0 g/mol

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25)

InChI Key

RMQIGGGBJDZABU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Origin of Product

United States

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